Ethylammonium

Vue d'ensemble

Description

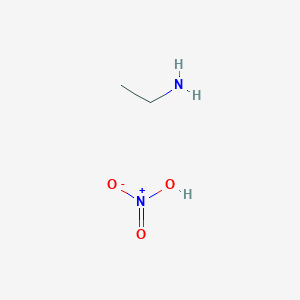

Ethylammonium is an organic cation with the chemical formula CH₃CH₂NH₃⁺. It is commonly found in various salts, such as this compound nitrate and this compound bromide. This compound is of significant interest in the field of materials science, particularly in the development of perovskite solar cells, due to its ability to enhance the stability and efficiency of these materials .

Méthodes De Préparation

Ethylammonium can be synthesized through several methods. One common synthetic route involves the reaction of ethylamine with a halogenated alkane, such as bromoethane, in the presence of ammonia. The reaction proceeds in two stages: first, the formation of this compound bromide, followed by the removal of a hydrogen ion to yield ethylamine . Another method involves the reaction of ethylamine with concentrated nitric acid to produce this compound nitrate .

Analyse Des Réactions Chimiques

Ethylammonium undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where it reacts with halogenated compounds to form corresponding amines.

Acid-Base Reactions: As a base, this compound can react with acids to form this compound salts.

Oxidation and Reduction: this compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and acid-base reactions.

Applications De Recherche Scientifique

Solar Energy Applications

Ethylammonium is being explored as an alternative cation in mixed-cation lead halide perovskites for solar cells. Research indicates that incorporating this compound can enhance the stability and electronic properties of these materials.

- Case Study : A study demonstrated that this compound-based perovskites show improved thermal stability and efficiency in photovoltaic applications compared to traditional cations like mthis compound and formamidinium. The use of this compound resulted in a champion efficiency of 23.69% in solar cells, indicating its potential for high-performance applications in renewable energy .

Drug Delivery Systems

This compound plays a significant role in liposome-based drug delivery systems, which are crucial for targeted therapy in cancer treatment.

-

Key Features :

- Biocompatibility : this compound enhances the compatibility of liposomes with biological systems, allowing for efficient drug encapsulation.

- Targeting Mechanisms : Liposomes containing this compound can be engineered for passive or active targeting to specific tissues, improving therapeutic efficacy while minimizing side effects .

- Case Study : Research has shown that liposomal formulations using this compound improve the delivery of chemotherapeutic agents, enhancing their accumulation at tumor sites and reducing systemic toxicity .

Solvent Extraction

This compound nitrate (EAN) has emerged as a promising solvent in the solvent extraction (SX) of transition metals. Its hydrophilic properties make it suitable for various industrial applications.

- Advantages :

- Data Table: Extraction Efficiency Comparison

| Solvent Type | Extraction Strength |

|---|---|

| This compound Nitrate | High |

| Molecular Polar Solvents | Moderate |

- Case Study : A study demonstrated that using EAN significantly improved the extraction rates of cobalt and iron from their nitrates, showcasing its potential in metal recovery technologies .

Electrochemical Applications

This compound is also utilized in electrochemical systems, particularly as an ionic liquid in battery technologies and electrochemical devices.

- Key Findings :

- Case Study : Research employing video-rate atomic force microscopy revealed that the diffusion coefficients of nanostructures change significantly with applied potential, suggesting that this compound could enhance the performance of electrochemical devices like batteries and supercapacitors .

Mécanisme D'action

The mechanism of action of ethylammonium in various applications is primarily related to its ability to form stable ionic bonds and hydrogen bonds. In perovskite solar cells, this compound helps to stabilize the crystal structure, thereby enhancing the material’s stability and efficiency . In protein crystallization, the ethyl group interacts with the hydrophobic parts of the protein, while the charged part stabilizes electrostatic interactions .

Comparaison Avec Des Composés Similaires

Ethylammonium can be compared with other similar cations used in perovskite solar cells, such as mthis compound and formamidinium. While mthis compound and formamidinium are also effective in improving the stability and efficiency of perovskite materials, this compound offers unique advantages in terms of enhanced stability and reduced toxicity . Other similar compounds include cesium and rubidium cations, which are also used in perovskite solar cells to improve their properties .

This compound stands out due to its ability to form stable hydrogen bonds and its favorable electronic properties, making it a valuable component in various scientific and industrial applications.

Activité Biologique

Ethylammonium, particularly in its ionic liquid form as this compound nitrate (EAN), has garnered attention in recent years due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound is derived from ethylamine and typically exists as a cation in ionic liquids. EAN consists of an this compound cation paired with a nitrate anion. The unique properties of ionic liquids, including low volatility and high thermal stability, contribute to their biological activity.

Antimicrobial Activity

This compound compounds have demonstrated significant antimicrobial properties. A study involving N-[2-(2′,3′,4′-tri-O-acetyl-α/β-d-xylopyranosyloxy)ethyl]ammonium bromides showed antimicrobial activity against various fungi and bacteria, including Candida albicans and Staphylococcus aureus. These compounds exhibited no mutagenic activity in Ames tests, indicating their potential safety for therapeutic use .

| Microorganism | Activity Observed |

|---|---|

| Candida albicans | Antimicrobial |

| Candida glabrata | Antimicrobial |

| Staphylococcus aureus | Antimicrobial |

| Escherichia coli | Antimicrobial |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound compounds. For instance, EAN has been shown to have varying effects on different cell lines. In vitro studies indicated that while some concentrations can be cytotoxic, others may promote cell viability depending on the context and concentration used .

Case Studies and Research Findings

- Case Study on Anticancer Properties : Research on this compound derivatives has indicated potential anticancer properties. Various analogues were tested on cancer cell lines, showing promising results in inhibiting cell proliferation .

- Biological Activity Review : A comprehensive review highlighted the biological activities of ionic liquids like EAN. It was noted that EAN's minimum inhibitory concentrations (MIC) for various microorganisms exceeded 500 μM, suggesting a broad spectrum of activity against pathogens .

The mechanisms through which this compound exhibits its biological effects are still under investigation. However, it is believed that the disruption of microbial membranes and interference with cellular processes contribute to its antimicrobial efficacy. Additionally, the ability of this compound to form hydrogen bonds may play a role in its interaction with biological systems .

Propriétés

IUPAC Name |

ethanamine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.HNO3/c1-2-3;2-1(3)4/h2-3H2,1H3;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMKOQWBSZQAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047901 | |

| Record name | Ethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22113-86-6 | |

| Record name | Ethylammonium nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22113-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022113866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.